Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate
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Overview
Description
Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate is a complex organomercury compound It is characterized by the presence of a phenylmercury cation and a sulfonated naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate typically involves the reaction of phenylmercury acetate with 3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury ion to a lower oxidation state or even elemental mercury.
Substitution: The phenyl group or the sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while reduction could produce elemental mercury or mercury(I) compounds.
Scientific Research Applications
Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in antimicrobial agents.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate involves its interaction with various molecular targets. The mercury ion can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylmercury acetate
- Phenylmercury chloride
- Phenylmercury nitrate
Uniqueness
Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate is unique due to the presence of the sulfonated naphthalene moiety, which imparts specific chemical properties and potential applications not found in simpler phenylmercury compounds. The sulfonate groups enhance the compound’s solubility in water and its reactivity in various chemical reactions.
Properties
CAS No. |
14235-86-0 |
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Molecular Formula |
C33H24Hg2O6S2 |
Molecular Weight |
981.9 g/mol |
IUPAC Name |
phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2C6H5.2Hg/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;2*1-2-4-6-5-3-1;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);2*1-5H;;/q;;;2*+1/p-2 |
InChI Key |
KDNVJBRRDKAHDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-] |
Synonyms |
Hydrargaphen Penotrane |
Origin of Product |
United States |
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